

# Mechanism of action of Dimethyl lauramine oleate as a surfactant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl lauramine oleate*

Cat. No.: *B1499265*

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An In-depth Technical Guide to the Mechanism of Action of **Dimethyl Lauramine Oleate** as a Surfactant

## Introduction

**Dimethyl lauramine oleate** is a salt formed from oleic acid and dimethyl lauramine[1]. It functions as a cationic surfactant, leveraging its unique molecular structure to modify the properties of interfaces between different phases, such as oil-water or air-water. Its IUPAC name is N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[2]. This technical guide provides a detailed examination of the physicochemical properties and mechanism of action of **dimethyl lauramine oleate**, with a focus on its applications in cosmetics and personal care products as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent[3][4].

## Physicochemical Properties

The fundamental behavior of **dimethyl lauramine oleate** as a surfactant is dictated by its chemical structure and resulting physical properties. It is composed of two key components: the lauryldimethylamine cation and the oleate anion[2].

Property	Value	Source
IUPAC Name	N,N-dimethyldodecan-1-amine; (Z)-octadec-9-enoic acid	[2]
Molecular Formula	C <sub>32</sub> H <sub>65</sub> NO <sub>2</sub>	[2]
Molecular Weight	495.9 g/mol	[2][3]
Component Parts	Lauryldimethylamine (Cation), Oleic Acid (Anion)	[2]
Classification	Cationic Surfactant, Amine, Fatty Acid Derivative	[5][6][7]

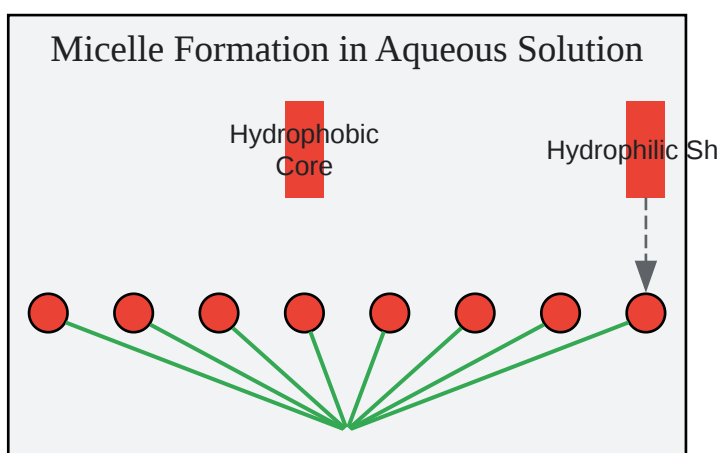
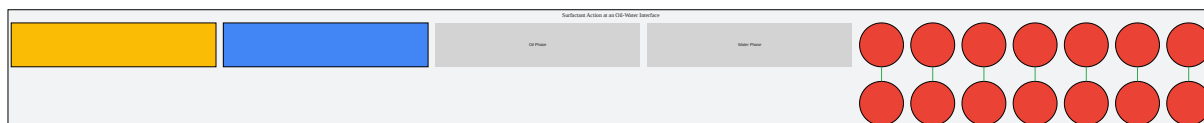
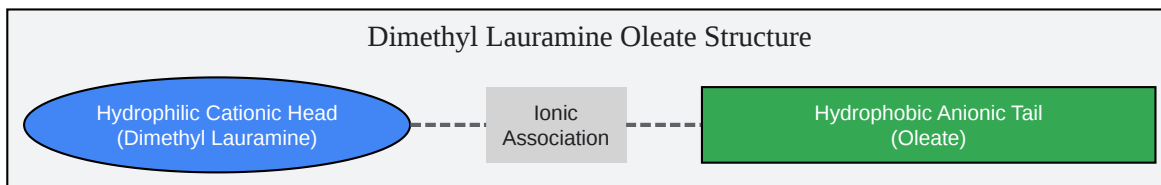
## Core Mechanism of Action

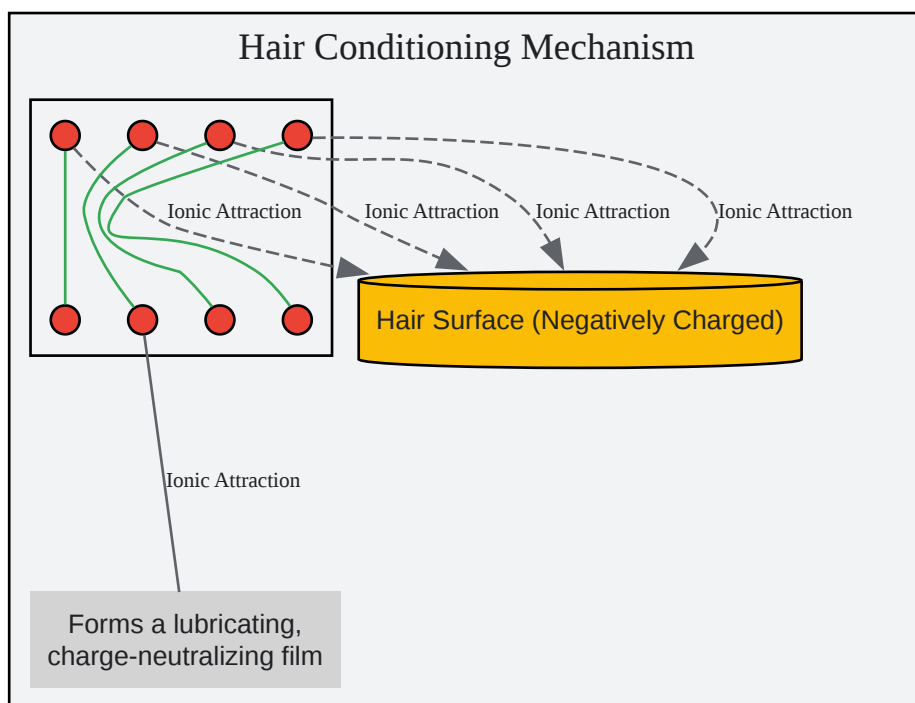
The primary mechanism of action for **dimethyl lauramine oleate** is rooted in its amphiphilic nature, a characteristic common to all surfactants. The molecule possesses distinct regions that interact differently with polar and non-polar substances.

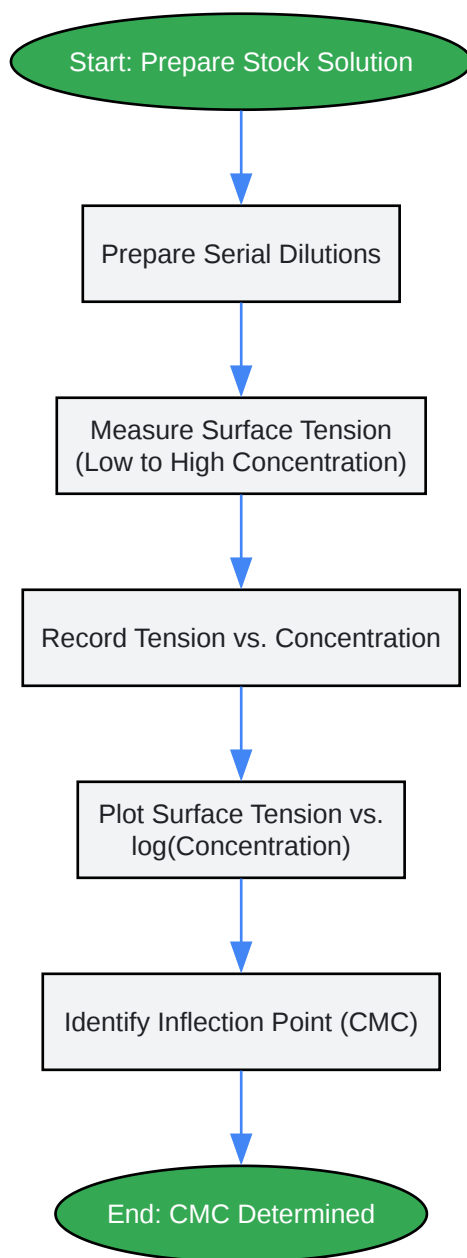
## Amphiphilic Molecular Structure

**Dimethyl lauramine oleate** is an ion pair consisting of:

- A Polar, Hydrophilic "Head" Group: The N,N-dimethyldodecan-1-amine (dimethyl lauramine) portion is protonated to form a positively charged (cationic) ammonium head. This charge makes it highly soluble in water and other polar solvents.
- A Non-polar, Hydrophobic "Tail" Group: The (Z)-octadec-9-enoic acid (oleate) portion is a long hydrocarbon chain. This tail is insoluble in water but readily soluble in oils, fats, and other non-polar substances.







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- To cite this document: BenchChem. [Mechanism of action of Dimethyl lauramine oleate as a surfactant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499265#mechanism-of-action-of-dimethyl-lauramine-oleate-as-a-surfactant]

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